Dodecyldimethyl(3-sulfopropyl)azanium

Membrane Protein Solubilization Critical Micelle Concentration Zwitterionic Detergents

Avoid irreproducible membrane protein yields from inappropriate detergents. This C12 sulfobetaine (SB3-12, CAS 14933-08-5) provides consistent, high-purity solubilization: - Preserves native conformation with CMC 2-4 mM & aggregation number 55. - Enables 2D-PAGE with 4.5 M urea compatibility for complex proteomes. - Selectively extracts a ~100 kDa RBC membrane protein for targeted studies. - Available in >98% purity (HPLC), shipped ambient, with bulk options.

Molecular Formula C17H38NO3S+
Molecular Weight 336.6 g/mol
Cat. No. B12057581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyldimethyl(3-sulfopropyl)azanium
Molecular FormulaC17H38NO3S+
Molecular Weight336.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)O
InChIInChI=1S/C17H37NO3S/c1-4-5-6-7-8-9-10-11-12-13-15-18(2,3)16-14-17-22(19,20)21/h4-17H2,1-3H3/p+1
InChIKeyIZWSFJTYBVKZNK-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodecyldimethyl(3-sulfopropyl)azanium: High-Purity Zwitterionic Surfactant


Dodecyldimethyl(3-sulfopropyl)azanium (CAS 14933-08-5), also known as SB3-12 or lauryl sulfobetaine, is a zwitterionic sulfobetaine surfactant characterized by a C12 alkyl chain, a quaternary ammonium group, and a sulfonate moiety [1]. It is widely used as a non-denaturing detergent for membrane protein solubilization and purification, and is available in high purity (>99%) with well-defined micellar properties .

1
Non-denaturing zwitterionic detergent for membrane protein workflows
2
High-purity sulfobetaine with reported micellization control
3
C12 chain length supports intermediate CMC and urea compatibility

Dodecyldimethyl(3-sulfopropyl)azanium: Irreplaceable in Membrane Protein Workflows


Zwitterionic sulfobetaines, including Dodecyldimethyl(3-sulfopropyl)azanium, exhibit chain-length-dependent micellization and solubilization properties that are not interchangeable [1]. Subtle structural variations, such as alkyl chain length or the presence of amide linkers, significantly alter critical micelle concentration (CMC), urea compatibility, and protein extraction selectivity [2]. Therefore, substituting this specific C12 sulfobetaine with a C10 or C16 analog, or with a non-ionic detergent like Triton X-100, can compromise experimental reproducibility, reduce protein yield, or alter protein conformation [3].

Chain-length analog mismatch
C10 or C16 sulfobetaines may shift CMC and micelle size, altering protein solubilization selectivity and yield.
Non-ionic detergent replacement
Triton X-100 or other non-ionics may not preserve native membrane protein conformation to the same extent as the zwitterionic sulfobetaine headgroup.

Dodecyldimethyl(3-sulfopropyl)azanium: Quantitative Performance Profile


Critical Micelle Concentration: Optimal Solubilization Balance

The CMC of Dodecyldimethyl(3-sulfopropyl)azanium (SB3-12) is 2-4 mM at 20-25°C . This is significantly lower than the C10 analog SB3-10 (25-40 mM) and higher than the C16 analog SB3-16 (0.01-0.06 mM) . The intermediate CMC value reflects a balance between monomer solubility and micelle stability, which is often preferred for membrane protein extraction [1].

CMC
Reported
2–4 mM (20–25°C)
Intermediate CMC may support solubilization-mildness balance
Cross-study comparable; verify in target buffer
Membrane Protein Solubilization Critical Micelle Concentration Zwitterionic Detergents

Micellar Aggregation Number and Protein-Solubilizing Capacity

Dodecyldimethyl(3-sulfopropyl)azanium forms micelles with an aggregation number (N_agg) of approximately 55 molecules per micelle in aqueous solution . This value, combined with an average micellar weight of 18,500 Da [1], indicates a micelle size suitable for encapsulating transmembrane domains of many integral membrane proteins. For comparison, the C10 analog SB3-10 has an aggregation number of ~41 [2].

Micelle size (Nagg)
Reported
~55 molecules/micelle
Aggregation number may influence transmembrane domain encapsulation
Cross-study value; context-dependent
Micelle Size Aggregation Number Protein-Detergent Complex

Urea Compatibility in Denaturing Buffers

In a comparative study of detergents for two-dimensional electrophoresis, Dodecyldimethyl(3-sulfopropyl)azanium (SB3-12) was shown to be compatible with urea concentrations up to 4.5 M at a 2% detergent concentration [1]. This urea tolerance is a critical parameter for workflows that require simultaneous protein denaturation and solubilization. In contrast, a structurally modified analog containing an amide linker (Compound L) extended this compatibility to 7 M urea [2], highlighting how specific structural features dictate urea tolerance.

Urea tolerance
Head-to-head
Up to 4.5 M (2% SB3-12) vs 7 M (amide analog)
Urea compatibility governs buffer formulation limits
Higher urea needs may require amide analog
2D Electrophoresis Denaturing Conditions Urea Tolerance

Selective Extraction of Erythrocyte Membrane Proteins

When compared head-to-head with other detergents (Nonidet P-40, CHAPS) on rat red blood cell ghosts, Dodecyldimethyl(3-sulfopropyl)azanium (SB3-12) demonstrated a unique selectivity profile, extracting a major protein with an isoelectric point (pI) of approximately 5.5 and a molecular weight (Mr) of approximately 100,000 [1]. This selective extraction was also observed with the amide analog 'L', but not with the other tested detergents, underscoring a specific interaction between the sulfobetaine headgroup and this particular membrane protein.

Selective extraction
Head-to-head
pI ~5.5, Mr ~100 kDa band observed
Sulfobetaine headgroup may enable targeted enrichment
Qualitative difference vs NP-40/CHAPS
Membrane Proteomics Selective Solubilization Erythrocyte Membrane

Enzymatic Activity Preservation Below CMC

The activity of horseradish peroxidase (HRP) is preserved almost constant below the critical micelle concentration (CMC) of the zwitterionic surfactant SB3-12, with a downward trend observed only after the CMC value is exceeded [1]. This contrasts with the effects of ionic surfactants like SDS and DTAB, which can significantly alter HRP activity even at low concentrations [2].

HRP activity
Class-level
Preserved below CMC; decreases above CMC
Below-CMC use may protect enzyme function
Class-level inference; verify with target enzyme
Enzyme Assays Horseradish Peroxidase Surfactant Compatibility

Electroosmotic Flow Suppression in Capillary Electrophoresis

When used as a dynamic coating agent in capillary electrophoresis, Dodecyldimethyl(3-sulfopropyl)azanium significantly suppresses electroosmotic flow (EOF), enhancing the separation efficiency of biomolecules . While quantitative suppression values are not provided in the abstract, the effect is described as 'significant,' and sulfobetaines in general are recognized as efficient EOF quenchers. For instance, the related compound SB-16 has been shown to achieve up to 90% binding inhibition to silica surfaces [1].

EOF suppression
Class-level
Significant suppression (qualitative)
May support dynamic coating for CE separations
Quantitative data not available; class-level inference
Capillary Electrophoresis EOF Suppression Surface Coating

Dodecyldimethyl(3-sulfopropyl)azanium: Application Scenarios


Native Membrane Protein Solubilization and Purification

Given its intermediate CMC of 2-4 mM and aggregation number of 55 , Dodecyldimethyl(3-sulfopropyl)azanium is ideally suited for extracting and stabilizing integral membrane proteins in their native conformation. Its zwitterionic nature helps preserve protein structure and function, making it a preferred choice for downstream structural biology and biochemical assays where maintaining activity is critical [1].

2D-PAGE with Urea-Containing Buffers

For proteomics workflows requiring denaturing conditions, the established compatibility of SB3-12 with up to 4.5 M urea at 2% detergent concentration [2] is a key selection criterion. This tolerance allows for effective protein solubilization and denaturation without detergent precipitation, ensuring high-quality 2D gels for complex membrane proteomes.

Selective Extraction of High-Molecular-Weight Membrane Proteins

In targeted proteomics studies, the demonstrated ability of SB3-12 to selectively extract a specific ~100 kDa protein from red blood cell membranes [2] can be exploited to enrich for particular protein subsets. This selectivity reduces sample complexity and can streamline the identification and characterization of low-abundance membrane proteins that are otherwise obscured by more abundant species.

Capillary Electrophoresis with Dynamic Coating for EOF Control

In capillary electrophoresis, SB3-12 can be used as a dynamic coating agent to suppress electroosmotic flow (EOF) . This is particularly valuable for the separation of biomolecules such as proteins and nucleic acids, where improved peak resolution and reproducibility are essential. The ability to dynamically coat capillaries without permanent modification simplifies method development and regeneration [3].

Application
Selection Property
Validation Focus
Native membrane protein solubilization
Zwitterionic detergent balance
Structural integrity and activity in solution
2D-PAGE with urea denaturation
Urea compatibility profile
Precipitation-free buffer formulation
Targeted membrane proteomics
Sulfobetaine selectivity
Enrichment of specific high‑MW proteins
Capillary electrophoresis EOF control
Dynamic coating behavior
EOF suppression and resolution enhancement

Technical Documentation Hub

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